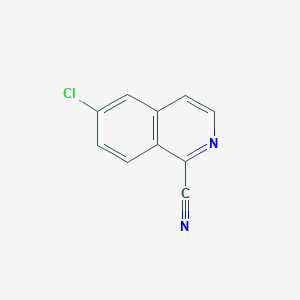

6-Chloroisoquinoline-1-carbonitrile

Description

BenchChem offers high-quality 6-Chloroisoquinoline-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloroisoquinoline-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloroisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPCDDYPMTUZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C#N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 6-Chloroisoquinoline-1-carbonitrile

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern pharmaceutical synthesis, the efficient utilization of halogenated N-heterocycles relies heavily on their solvation behavior in organic media. 6-Chloroisoquinoline-1-carbonitrile (CAS: 1368246-77-8) is a highly versatile, commercially available intermediate used extensively in cross-coupling reactions and nucleophilic aromatic substitutions. However, its rigid, planar aromatic core and strong dipole moments create unique solubility challenges.

This whitepaper provides an in-depth analysis of the thermodynamic solubility of 6-Chloroisoquinoline-1-carbonitrile across various organic solvents. By understanding the causality between its molecular architecture and solvent interactions, researchers can optimize reaction conditions, improve yields, and streamline downstream purification.

Molecular Architecture and Solvation Thermodynamics

The solubility of a solid solute in an organic solvent is governed by a delicate thermodynamic balance. For 6-Chloroisoquinoline-1-carbonitrile, the molecular structure dictates this balance:

-

Isoquinoline Core: The planar, aromatic bicyclic system drives strong intermolecular

stacking in the solid state, resulting in a highly stable crystal lattice. -

6-Chloro Substituent: Enhances lipophilicity (LogP) and introduces an electron-withdrawing inductive effect, making the molecule highly hydrophobic.

-

1-Carbonitrile Group: Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment, allowing for targeted dipole-dipole interactions with polar aprotic solvents.

According to the principles of thermodynamic solubility, the equilibrium solubility is dictated by the most stable crystalline form of the compound[1]. The dissolution process requires overcoming the crystal packing energy (endothermic), forming a cavity within the solvent (endothermic), and establishing new solute-solvent interactions (exothermic).

Thermodynamic stages of 6-Chloroisoquinoline-1-carbonitrile solvation in organic media.

Quantitative Solubility Profiles in Organic Solvents

To facilitate rational solvent selection for synthetic workflows, the table below summarizes the solubility profile of 6-Chloroisoquinoline-1-carbonitrile at standard ambient temperature (25°C). The data demonstrates that polar aprotic solvents are required to disrupt the strong dipole-dipole interactions of the carbonitrile group.

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Category | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Freely Soluble | > 50.0 |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Freely Soluble | > 50.0 |

| Dichloromethane (DCM) | 3.1 | 8.9 | Soluble | 15.0 - 30.0 |

| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Sparingly Soluble | 5.0 - 15.0 |

| Methanol (MeOH) | 5.1 | 32.7 | Slightly Soluble | 1.0 - 5.0 |

| Water (H₂O) | 10.0 | 80.1 | Practically Insoluble | < 0.1 |

Note: Solubility in non-polar solvents like Hexane or Heptane is practically zero due to the inability of these solvents to overcome the crystal lattice energy.

Self-Validating Protocol: Shake-Flask HPLC Determination

Kinetic solubility assays often overestimate true solubility due to temporary supersaturation. For rigorous process chemistry, the shake-flask method combined with High-Performance Liquid Chromatography (HPLC) is the recommended gold standard for determining thermodynamic equilibrium solubility[2].

The purity and concentration of isoquinoline carbonitrile derivatives are most accurately assessed using HPLC-UV[3]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology

1. Saturation (Sample Preparation)

-

Action: Add 50 mg of 6-Chloroisoquinoline-1-carbonitrile to a 10 mL glass vial containing 2 mL of the target organic solvent (e.g., DCM or EtOAc).

-

Causality: An excess of solid must be visually present. If the solid completely dissolves, additional API must be added. This ensures the solution is saturated and in direct equilibrium with the solid phase.

2. Equilibration

-

Action: Seal the vial and place it in an orbital shaker set to 25 ± 0.1 °C at 150 rpm. Allow the suspension to stir for 72 hours[4].

-

Causality: Temperature fluctuations drastically alter solubility limits; strict thermostatic control is mandatory. A 72-hour window guarantees the transition from any metastable amorphous states to the lowest-energy thermodynamic crystal state.

-

Self-Validation Check: Withdraw 50 µL aliquots at 24h, 48h, and 72h. Equilibrium is confirmed only when the concentration variance between the 48h and 72h time points is <5%.

3. Phase Separation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE (Polytetrafluoroethylene) is chemically inert to aggressive organics like DMF and DCM. Avoid Regenerated Cellulose (RC) or Nylon, which can exhibit non-specific binding with hydrophobic halogenated heterocycles, leading to artificially low solubility readings.

4. Dilution & HPLC-UV Analysis

-

Action: Immediately dilute the filtrate 1:100 with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to prevent premature precipitation. Analyze via HPLC at the compound's

(typically ~254 nm). -

Self-Validation Check: Quantify against a 5-point standard calibration curve prepared in the mobile phase. The assay is only valid if the curve exhibits an

.

Standardized shake-flask HPLC workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Downstream Synthesis

Understanding the solubility profile of 6-Chloroisoquinoline-1-carbonitrile directly impacts synthetic efficiency:

-

Cross-Coupling Reactions (Suzuki-Miyaura / Buchwald-Hartwig): The high solubility in DMF and DMSO makes these solvents ideal for palladium-catalyzed reactions, ensuring the intermediate remains fully dissolved, thereby maximizing catalytic turnover rates.

-

Electrophilic Substitutions: DCM provides moderate solubility while offering an inert, aprotic environment necessary for sensitive halogenation or acylation steps without competing solvent nucleophilicity.

-

Crystallization & Purification: The steep solubility cliff between EtOAc (sparingly soluble) and Hexane (insoluble) makes the EtOAc/Hexane binary system the optimal choice for recrystallization or silica gel chromatography.

References

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - National Institutes of Health (PMC). Available at:[Link][1]

-

Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability - World Health Organization (WHO). Available at: [Link][2]

-

Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - MDPI. Available at:[Link][4]

Sources

Therapeutic Potential of Isoquinoline-1-Carbonitrile Scaffolds

The following technical guide details the therapeutic potential, synthesis, and pharmacological mechanisms of isoquinoline-1-carbonitrile scaffolds.

Executive Summary

The isoquinoline-1-carbonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to bridge the gap between reversible non-covalent binding and targeted covalent inhibition. Unlike simple isoquinoline alkaloids (e.g., papaverine), the introduction of a nitrile (cyano) group at the C1 position fundamentally alters the scaffold's electronic and metabolic profile. This modification serves a dual purpose: it blocks the metabolically labile C1 site against oxidative deactivation by aldehyde oxidase (AO) and introduces a versatile "warhead" capable of reversible covalent interactions with nucleophilic cysteine residues in target enzymes. This guide analyzes the scaffold's utility in oncology (tubulin/topoisomerase targeting) and virology (protease inhibition), supported by robust synthetic protocols and structure-activity relationship (SAR) mapping.

Chemical Architecture & Synthesis

The synthesis of isoquinoline-1-carbonitriles requires overcoming the inherent stability of the pyridine ring system to introduce a nucleophile at the electron-deficient C1 position. Two primary methodologies dominate the field: the classical Reissert Reaction and the modern Reissert-Henze (N-Oxide) Rearrangement .

Synthetic Pathways Visualization

Figure 1: Comparative synthetic routes. The Reissert-Henze (N-oxide) pathway (bottom) is generally preferred for its regioselectivity and avoidance of harsh hydrolysis steps.

Mechanism of Action (MOA)

The therapeutic efficacy of isoquinoline-1-carbonitriles stems from two distinct mechanistic modalities:

Reversible Covalent Inhibition (The Nitrile Warhead)

In protease targets (e.g., SARS-CoV-2 Mpro, Cathepsin K), the C1-nitrile acts as an electrophilic trap.

-

Mechanism: A catalytic cysteine residue (thiolate) in the enzyme active site attacks the nitrile carbon.

-

Result: Formation of a thioimidate adduct .

-

Advantage: Unlike irreversible Michael acceptors (e.g., acrylamides), this reaction is often reversible, reducing the risk of permanent off-target toxicity ("immunogenic haptenization"). The electron-deficient isoquinoline ring enhances the electrophilicity of the nitrile carbon, tuning the

rates.

Non-Covalent Tubulin Destabilization

In oncology, derivatives like 3-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile target the colchicine-binding site of tubulin.

-

Interaction: The planar tricyclic system intercalates into the hydrophobic pocket of

-tubulin. -

Role of 1-CN: It functions as a critical hydrogen bond acceptor, anchoring the molecule to Tyr224 and Gln11 , preventing microtubule polymerization and inducing G2/M cell cycle arrest.

Pharmacological Profiles

| Therapeutic Area | Target | Key Compound / Class | Mechanism | Activity Metric |

| Oncology | Tubulin ( | Pyrrolo[2,1-a]isoquinoline-1-carbonitriles | Polymerization Inhibition | IC |

| Oncology | Topoisomerase I | Indolo-isoquinolines | DNA-Enzyme Complex Stabilization | IC |

| Virology | SARS-CoV-2 Mpro | Peptidomimetic Isoquinolines | Cysteine (Cys145) Covalent Trap | |

| Virology | Influenza A | Isoquercitrin analogs | Neuraminidase Inhibition | IC |

| Metabolism | Aldehyde Oxidase (AO) | 1-CN substituted scaffolds | Metabolic Blockade | Increased |

Structure-Activity Relationships (SAR)

The biological activity is highly sensitive to substitutions on the isoquinoline core.

Figure 2: SAR Logic Map. The 1-CN group is the primary pharmacophore, but its reactivity is tuned by electronic effects at C4 and steric bulk at C3.

Experimental Protocols

Protocol A: Synthesis via Reissert-Henze (N-Oxide Route)

This method is preferred for its high regioselectivity and mild conditions.

Reagents:

-

Isoquinoline (1.0 equiv)[1]

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

-

Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Benzoyl Chloride (BzCl) (1.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

N-Oxidation: Dissolve isoquinoline in DCM at 0°C. Add m-CPBA portion-wise. Stir at room temperature (RT) for 4 hours. Wash with 10% Na₂CO₃ to remove benzoic acid byproduct. Dry organic layer (Na₂SO₄) and concentrate to yield Isoquinoline N-oxide.

-

Activation & Cyanation: Dissolve the N-oxide in anhydrous DCM under Argon. Add TMSCN via syringe.

-

Rearrangement: Add Benzoyl Chloride dropwise at 0°C. The solution will likely turn yellow/orange. Stir at RT for 8–12 hours.[2]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1-carbonitrile typically elutes early due to lower polarity than the N-oxide.

Protocol B: Tubulin Polymerization Assay

To validate the mechanism of action for anticancer derivatives.

Reagents:

-

Purified tubulin (>99% from bovine brain)

-

GTP (1 mM)

-

Test Compound (Isoquinoline derivative) in DMSO

Procedure:

-

Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

-

Add test compound (1–10

M final conc.) or vehicle (DMSO) to a 96-well plate pre-warmed to 37°C. -

Initiate polymerization by adding the tubulin solution.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

-

Analysis: A decrease in the

or plateau height compared to control indicates inhibition.

Future Outlook

The isoquinoline-1-carbonitrile scaffold is evolving beyond simple cytotoxicity.

-

PROTACs: The scaffold is being explored as a ligand for E3 ligase recruiters in Proteolysis Targeting Chimeras, utilizing the 1-CN group to anchor into novel binding pockets.

-

Neurodegeneration: 1,2,3,4-Tetrahydroisoquinoline derivatives (reduced forms) are showing promise in crossing the blood-brain barrier (BBB) to target BACE1 in Alzheimer's research.

-

Antiviral Resistance: The reversible covalent mechanism offers a high barrier to resistance, as mutations affecting the catalytic cysteine often render the viral protease non-functional.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC / MDPI [Link] Key Insight: Detailed review of anticancer mechanisms, specifically tubulin inhibition and docking studies of pyrrolo[2,1-a]isoquinoline-1-carbonitriles.

-

Nitriles: An Attractive Approach to the Development of Covalent Inhibitors Source: RSC Medicinal Chemistry [Link] Key Insight: Definitive guide on the "warhead" chemistry of nitriles, explaining the thioimidate formation mechanism.

-

Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of SARS-CoV-2 Main Protease Source: NIH / PubMed [Link] Key Insight: Validates the use of nitrile-based inhibitors for viral proteases and compares reversible vs. irreversible binding kinetics.

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: MDPI Molecules [Link] Key Insight: Specific SAR data for compound 8c and its tubulin-targeting properties.

Sources

Strategic Sourcing & Technical Guide: 6-Chloroisoquinoline-1-carbonitrile

Executive Summary

6-Chloroisoquinoline-1-carbonitrile (CAS 1368246-77-8) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and antiviral agents. Unlike common commodity chemicals, this compound is a Tier 3 Research Intermediate , characterized by limited commercial availability and significant synthesis challenges related to regioselectivity.

This guide provides a technical roadmap for procuring this compound, detailing the "Make vs. Buy" decision matrix, validating supplier quality, and understanding the cost drivers hidden within its synthetic pathway.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

Before engaging suppliers, it is critical to establish the exact chemical identity to avoid isomer confusion (specifically with the more common 1-chloro-6-cyano isomer).

| Property | Specification |

| Chemical Name | 6-Chloroisoquinoline-1-carbonitrile |

| CAS Number | 1368246-77-8 |

| Molecular Formula | C₁₀H₅ClN₂ |

| Molecular Weight | 188.61 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water |

| Key Functional Groups | Nitrile (C1 position), Chloride (C6 position), Isoquinoline core |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen recommended) |

Critical Quality Attribute (CQA): The position of the chlorine atom is the primary purity risk. Commercial batches must be screened for the 7-chloro isomer , a common impurity arising from the synthesis of the starting material (4-chlorobenzaldehyde acetal cyclization).

Synthesis & Manufacturing (The "Make" Context)

Understanding the synthesis is essential for negotiating price and assessing supplier capability. The high cost of this material stems from the multi-step process required to introduce the nitrile group selectively at the C1 position of the 6-chloroisoquinoline core.

Core Synthetic Pathway: The Reissert Strategy

The most robust industrial route utilizes the Reissert reaction , which avoids the use of unstable 1-haloisoquinoline intermediates.

-

Scaffold Construction: 4-Chlorobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal (Pomeranz-Fritsch reaction) to yield 6-chloroisoquinoline .

-

Activation: The isoquinoline nitrogen is acylated (typically with benzoyl chloride) to form a quaternary salt.

-

Nucleophilic Attack: Cyanide attacks the C1 position, forming a Reissert compound (1,2-dihydro intermediate).

-

Elimination/Aromatization: Base-induced elimination restores aromaticity, yielding the target 1-carbonitrile.

Synthesis Workflow Diagram

Figure 1: Strategic synthesis workflow via the Reissert reaction pathway.

Cost Drivers:

-

Cyanide Handling: The use of KCN/NaCN requires special facility ratings, increasing overhead.

-

Purification: Separating the target from unreacted 6-chloroisoquinoline often requires column chromatography, which is expensive at scale.

Market Analysis: Suppliers & Pricing

The market for 6-Chloroisoquinoline-1-carbonitrile is fragmented and dominated by custom synthesis providers rather than catalog stockists.

Supply Chain Tiers

-

Tier 1 (Catalog Stock): Very few. Most listings are "virtual" (zero stock, lead time 4-6 weeks).

-

Tier 2 (Custom Synthesis): The primary source. Chinese CROs are the most active manufacturers.

Verified Supplier Landscape

Based on current chemical directories and synthesis capabilities:

| Supplier Category | Key Vendors | Availability Status | Notes |

| Primary Manufacturers | Chengdu Teamfor Research Biotech (China)Henan VTX Chemical Tech (China) | Make-to-Order | Specializes in isoquinoline blocks. Likely source of origin. |

| Global Distributors | BenchChem Bld Pharm Ambeed | Inquire | Often re-package or contract the synthesis to Tier 2 labs. |

| Catalog Aggregators | MolPort, eMolecules | Variable | Use for price benchmarking, but verify stock location. |

Price Benchmarking (Estimated Q1 2026)

Due to the "custom" nature of this block, prices are volume-dependent.

-

Research Scale (1g - 5g): $300 - $600 per gram .

-

Why: High labor cost for small-batch chromatography purification.

-

-

Pilot Scale (25g - 100g): $120 - $250 per gram .

-

Why: Economies of scale in the Reissert step begin to apply.

-

-

Bulk Scale (>1kg): Custom Quote Required .

-

Target: <$80/g is achievable with optimized process chemistry.

-

Procurement & Quality Assurance Strategy

When sourcing this material, "purity" is not just a number on a CoA. You must validate the identity to ensure you haven't received the wrong isomer.

The "Self-Validating" QC Protocol

Do not accept a shipment without these three data points:

-

1H-NMR Verification (Regiochemistry):

-

Check: The H1 proton (usually a singlet around δ 9.2 ppm in isoquinoline) must be ABSENT because C1 is substituted with the nitrile group.

-

Check: The coupling pattern of the benzenoid ring must confirm the 6-chloro position (distinct doublet/doublet-of-doublets pattern).

-

-

HPLC Purity:

-

Requirement: >97% (Area %).

-

Look for: A specific impurity peak ~0.8-0.9 RRT, which is often the unreacted 6-chloroisoquinoline starting material.

-

-

IR Spectroscopy:

-

Check: A sharp, distinct nitrile (-C≡N) stretch band around 2230-2240 cm⁻¹ .

-

Procurement Decision Matrix

Figure 2: Decision logic for sourcing rare isoquinoline intermediates.

Applications in Drug Discovery[3]

Why is this specific isomer valuable?

-

Kinase Inhibition: The isoquinoline-1-carbonitrile scaffold is a bioisostere for quinazolines. The C1-nitrile group can form reversible covalent bonds with cysteine residues in the ATP-binding pocket of certain kinases (e.g., EGFR, JAK).

-

Synthetic Versatility:

-

Hydrolysis: Converts to 6-chloroisoquinoline-1-carboxylic acid (a key fragment for amide coupling).

-

Reduction: Converts to 1-(aminomethyl)-6-chloroisoquinoline , a diamine linker.

-

Grignard Addition: The nitrile reacts with Grignards to form ketimines/ketones at the C1 position.

-

References

-

BenchChem. (2025).[1] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Retrieved from

-

PubChem. (2024).[2][3] Compound Summary: 6-Chloroisoquinoline. National Library of Medicine. Retrieved from

-

Henan VTX Chemical Technology. (2026). Product Catalog: Isoquinoline Derivatives. Retrieved from

- Alvarez, M., et al. (2011). "Preparation of isoquinoline-1-carbonitriles via Reissert reaction." Journal of Heterocyclic Chemistry. (General reference for Reissert methodology).

-

AChemBlock. (2026).[4] Building Block Catalog: 8-chloroisoquinoline-1-carbonitrile. (Reference for pricing comparison of isomers). Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate 120801-75-4 [sigmaaldrich.com]

- 4. Buy Online CAS Number 1365246-84-9 - TRC - 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one | LGC Standards [lgcstandards.com]

Strategic Functionalization of the Isoquinoline Core: A Technical Guide to 6-Substituted Nitriles

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic therapeutics.[1][2][3] However, the 6-position represents a unique vector for optimization, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and CNS-active agents. Unlike the highly reactive C1 position or the electrophilic C5/C8 positions, the C6 position offers a strategic handle for extending into solvent-exposed binding pockets or modulating metabolic stability without disrupting the core hinge-binding motif.

This guide details the synthetic and medicinal utility of 6-substituted isoquinoline nitriles . The nitrile group (-CN) at C6 is not merely a target but a versatile gateway: it serves as a precursor to amidines, amines, and tetrazoles, and acts as a metabolic "blocker" to prevent oxidative metabolism.

Part 1: Structural Significance & Pharmacophore Analysis[5]

The "Vector of Selectivity"

In kinase drug discovery, particularly for ROCK1/ROCK2, the isoquinoline nitrogen typically binds to the hinge region of the ATP binding site. Substitutions at the 5-position (as seen in Fasudil ) often lead to off-target effects against PKA due to steric clashes or lack of specific interactions.

The 6-position , conversely, allows substituents to project into the ribose-binding pocket or the solvent front. This vector is critical for:

-

Selectivity: Differentiating between ROCK isoforms and closely related AGC kinases (PKA, PKG).

-

PK Optimization: 6-substituted analogs often show improved oral bioavailability compared to their 5-substituted regioisomers by modulating lipophilicity (LogD) and reducing rapid glucuronidation.

Visualization: The Synthetic Decision Matrix

The following diagram outlines the strategic logic for accessing 6-substituted nitriles, differentiating between de novo ring construction and late-stage functionalization.

Caption: Strategic pathways to 6-cyanoisoquinoline. Method A is preferred for medicinal chemistry SAR exploration; Method B is for bulk core manufacturing.

Part 2: Synthetic Methodologies

Method A: Palladium-Catalyzed Cyanation (The Gold Standard)

The most reliable route to 6-isoquinoline nitriles is the transition-metal-catalyzed cyanation of 6-bromo- or 6-triflyloxyisoquinoline. While the classic Rosenmund-von Braun reaction (CuCN, high heat) works, it is difficult to purify. The modern standard utilizes Palladium(0) with Zinc Cyanide (Zn(CN)₂) or Potassium Hexacyanoferrate (K₄[Fe(CN)₆]).

Mechanism & Causality:

-

Catalyst Choice: Pd₂ (dba)₃ with dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred. The large bite angle of dppf facilitates the reductive elimination of the aryl nitrile, which is often the rate-determining step.

-

Cyanide Source: Zn(CN)₂ is less hygroscopic than NaCN and releases cyanide ions slowly, preventing catalyst poisoning.

-

Solvent Effects: DMF or NMP are required to solubilize the inorganic cyanide source and stabilize the intermediate Pd-complexes at the required temperatures (80–120°C).

Method B: De Novo Synthesis (Pomeranz-Fritsch)

For industrial scale-up where 6-bromoisoquinoline is expensive, the ring is constructed from 4-cyanobenzaldehyde (or 4-bromobenzaldehyde followed by cyanation).

-

Protocol: Condensation of the benzaldehyde with aminoacetaldehyde diethyl acetal followed by acid-mediated cyclization.

-

Limitation: Electron-withdrawing groups (like -CN) at the para-position of the benzaldehyde deactivate the ring toward the electrophilic cyclization step, often resulting in poor yields. Therefore, Method A is strictly recommended for laboratory-scale discovery.

Part 3: Experimental Protocol

Protocol: Synthesis of Isoquinoline-6-Carbonitrile via Pd-Catalysis

This protocol is a self-validating system designed to minimize catalyst deactivation and ensure safety.

Reagents:

-

6-Bromoisoquinoline (1.0 equiv)

-

Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

dppf (4 mol%)

-

Polymethylhydrosiloxane (PMHS) (catalytic, optional scavenger)

-

Solvent: Anhydrous DMF (degassed)

Step-by-Step Workflow:

-

Deoxygenation (Critical Step):

-

Dissolve 6-bromoisoquinoline in DMF in a reaction vial.

-

Sparge with Argon for 15 minutes. Reasoning: Pd(0) species are sensitive to oxidation; oxygen will kill the catalytic cycle immediately.

-

-

Catalyst Formation:

-

Add Zn(CN)₂, Pd₂(dba)₃, and dppf to the vial under a positive stream of Argon.

-

Seal the vessel with a crimp cap containing a Teflon septum.

-

-

Reaction:

-

Heat the block to 110°C for 4–12 hours.

-

Validation: Monitor by LC-MS. The starting material (M+H = 208/210) should disappear, replaced by the nitrile product (M+H = 155).

-

-

Safety Quench (The "Bleach" Step):

-

Workup:

Part 4: Data Presentation & Comparative Analysis

Comparison of Cyanation Reagents

When designing the synthesis, the choice of cyanide source dictates the purification difficulty and safety profile.

| Parameter | Zinc Cyanide (Zn(CN)₂) | Potassium Hexacyanoferrate (K₄[Fe(CN)₆]) | Copper Cyanide (CuCN) |

| Toxicity | High (Solid source) | Low (Non-toxic solid) | High |

| Solubility | Low (Suspension in DMF) | Low (Requires water/additive) | Low |

| Yield (C6-Isoq) | Excellent (>85%) | Good (70-80%) | Moderate (50-60%) |

| Purification | Easy (Zn salts filter off) | Moderate (Fe salts can chelate) | Difficult (Cu coupling) |

| Mechanism | Transmetallation to Pd | Slow release of CN⁻ | Nucleophilic aromatic sub. |

Part 5: Medicinal Chemistry Applications (ROCK Inhibitors)[8]

The 6-cyanoisoquinoline is rarely the final drug; it is the intermediate. The nitrile is typically converted to an amidine or aminomethyl group to interact with the aspartic acid residues in the kinase active site.

Case Study: Optimization of ROCK Selectivity

In the development of ROCK inhibitors (e.g., by Vertex and MSD), the transition from 5-substitution to 6-substitution was pivotal.

-

5-Substituted (Fasudil): High affinity, but moderate selectivity against PKA.

-

6-Substituted: The vector allows for the introduction of hydrophobic moieties (via the nitrile transformation) that access the unique binding pocket of ROCK, unavailable to PKA.

Visualization: SAR Logic Flow

The following diagram illustrates how the nitrile intermediate is transformed to probe the binding pocket.

Caption: Divergent synthesis from the nitrile handle to access distinct pharmacophores.

References

-

Ray, P. C., et al. (2011).[7] "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088.[8]

-

Boland, S., et al. (2020). "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances." Chemical Reviews. (General review on the Zn(CN)2 methodology).

-

BenchChem. (2025).[5] "Synthesis of 6-Chloroisoquinoline-1-carbaldehyde and General Isoquinoline Protocols." BenchChem Technical Notes.

-

Schadt, S., et al. (2020). "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." Journal of Organometallic Chemistry.

-

Vertex Pharmaceuticals. (2011). "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 6-Chloroisoquinoline-1-carbonitrile via Reissert-Henze Reaction

Executive Summary

This application note details the synthesis of 6-chloroisoquinoline-1-carbonitrile , a critical pharmacophore in the development of kinase inhibitors (e.g., ROCK, PKA) and isoquinoline-based alkaloids. The protocol utilizes the Reissert-Henze reaction , a modification of the classical Reissert reaction that allows for the direct conversion of isoquinoline

Unlike the standard Reissert reaction, which yields a dihydro-intermediate requiring subsequent oxidation or hydrolysis, the Reissert-Henze modification typically affords the fully aromatized nitrile in a single step from the

Mechanistic Insight & Reaction Logic

The transformation proceeds via the activation of the

Reaction Pathway (Graphviz Visualization)

Figure 1: Mechanistic flow of the Reissert-Henze cyanation. The critical step is the formation of the N-benzoyloxy salt, which activates the C1 position.

Pre-Synthesis Considerations

Safety: Cyanide Hazard Management

CRITICAL WARNING: This protocol uses Trimethylsilyl Cyanide (TMSCN). Upon contact with moisture or acid, TMSCN releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Quenching Protocol: A dedicated waste container containing 10% Sodium Hypochlorite (Bleach) and NaOH (pH >10) must be prepared before starting. All glassware and syringes contacting TMSCN must be soaked in this solution immediately after use.

Reagent Quality

-

6-Chloroisoquinoline: Commercial grade is generally acceptable.

-

m-CPBA: Purity varies (usually ~77%). Titrate or use excess (1.2–1.5 equiv) to ensure complete N-oxidation.

-

TMSCN: Must be stored under inert gas. Discolored (yellow/brown) reagents suggest hydrolysis and should be redistilled or discarded.

-

Benzoyl Chloride: Distill if significant benzoic acid precipitate is visible in the bottle.

Experimental Protocols

Phase 1: Synthesis of 6-Chloroisoquinoline N-Oxide

Before cyanation, the pyridine ring nitrogen must be oxidized.

Reagents:

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

-

Dichloromethane (DCM) (0.1 M concentration)

-

Sat. NaHCO₃ solution

Procedure:

-

Dissolution: Dissolve 6-chloroisoquinoline in DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2]

-

Addition: Add m-CPBA portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The N-oxide is significantly more polar (lower R_f) than the starting material.

-

Workup:

-

Dilute with DCM.[4]

-

Wash organic layer 3x with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

-

Wash 1x with Brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude N-oxide is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM -> 5% MeOH/DCM).

-

Yield Expectation: 85–95%

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Reissert-Henze Cyanation (The Core Reaction)

This step installs the nitrile group.

Reagents:

-

6-Chloroisoquinoline N-oxide (1.0 equiv)[1]

-

Trimethylsilyl cyanide (TMSCN) (3.0 equiv)[1]

-

Benzoyl Chloride (BzCl) (1.2 equiv)

-

Triethylamine (TEA) (1.0 equiv) - Optional, buffers HCl generated if TMSCN hydrolysis occurs, but often not strictly necessary if dry.

-

Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous, 0.2 M)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen atmosphere.

-

Solvation: Dissolve 6-chloroisoquinoline N-oxide in anhydrous DCM.

-

Activation: Add TMSCN via syringe. Stir for 10 minutes at RT.

-

Addition: Cool the mixture to 0°C. Add Benzoyl Chloride dropwise over 10 minutes.

-

Observation: The solution may turn yellow/orange, and a precipitate (the intermediate salt) may transiently form before dissolving.

-

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). Product will be less polar than the N-oxide.

-

-

Quenching (Critical):

-

Cool to 0°C.[2]

-

Slowly add saturated NaHCO₃ solution. Caution: Gas evolution.

-

Stir vigorously for 20 minutes to hydrolyze excess TMSCN and silyl byproducts.

-

-

Extraction:

-

Separate layers. Extract aqueous layer 2x with DCM.

-

Combine organics and wash with 1M NaOH (to remove benzoic acid byproduct) and then Brine.

-

Dry over Na₂SO₄ and concentrate.[2]

-

Purification & Characterization

Purification Strategy

The crude residue typically contains the product, benzoic acid (if not fully washed), and trace starting material.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> End 80:20).

-

R_f Value: Product typically appears at R_f ~0.4–0.6 in Hexane:EtOAc (3:1).

Characterization Data (Self-Validation)

To confirm the identity of 6-Chloroisoquinoline-1-carbonitrile :

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR | Loss of C1-H signal | The proton at C1 (typically ~9.0 ppm in isoquinoline) is absent. |

| 1H NMR | Aromatic Region | Pattern consistent with 6-substituted isoquinoline. No aliphatic protons. |

| 13C NMR | ~115–117 ppm | Characteristic Nitrile (-CN) carbon peak. |

| IR | ~2230–2240 cm⁻¹ | Sharp, weak-to-medium band indicating C≡N stretch. |

| HRMS | [M+H]⁺ m/z ~189.02 | Matches formula C₁₀H₅ClN₂. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent | Ensure DCM/MeCN is distilled or from a fresh anhydrous bottle. Water hydrolyzes the activated intermediate. |

| Low Conversion | Old TMSCN | Check TMSCN quality. If it's not clear/colorless, distill it. |

| Side Products | Reissert Compound (Dihydro) | If the elimination step fails, you may isolate the dihydro-intermediate. Treat the crude with a base (DBU) or heat to force aromatization. |

| Poor Separation | Benzoic Acid contamination | Ensure the organic layer is washed thoroughly with 1M NaOH or NaHCO₃ during workup. |

References

-

Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(8), 1375–1377. Link

-

Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.[5][6] (Foundational text on N-oxide reactivity).

- Uff, B. C. (1984). The Reissert Reaction. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 315-364). Pergamon.

-

Organic Syntheses. (2014). Discussion on TMSCN Safety and Handling. Link

-

BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde (Includes Reissert-Henze protocols). Link

Sources

- 1. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. orgsyn.org [orgsyn.org]

Application Note: Regioselective C1-Cyanation of 6-Chloroisoquinoline N-Oxide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols for the cyanation of heterocyclic N-oxides.

Introduction & Mechanistic Rationale

The introduction of a cyano group at the C1 position of the isoquinoline core is a pivotal transformation in drug discovery, providing a versatile synthetic handle for downstream elaboration into amides, carboxylic acids, and tetrazoles. Direct nucleophilic cyanation of unfunctionalized isoquinolines is notoriously difficult due to the lack of sufficient electrophilicity at the C1 position.

To overcome this, N-oxidation is employed as a strategic primer[1]. The N-oxide moiety serves a dual purpose: it heavily polarizes the heteroaromatic ring (drastically increasing the electrophilicity of the adjacent C1 carbon) and acts as a leaving group driver during the final rearomatization step.

Causality of Reagent Selection

In modern, metal-free cyanation protocols, Trimethylsilyl cyanide (TMSCN) is utilized instead of traditional alkali cyanides (KCN/NaCN)[2]. TMSCN acts synergistically as both the electrophilic activator and the nucleophile.

-

Activation: The N-oxide oxygen attacks the silicon atom of TMSCN, forming a highly reactive N-(trimethylsilyloxy)isoquinolinium intermediate.

-

Regioselective Attack: The liberated cyanide ion rapidly attacks the highly electron-deficient C1 position.

-

Elimination: A hindered Brønsted base, such as N,N-diisopropylethylamine (DIEA), is added to facilitate the elimination of trimethylsilanol, restoring aromaticity and yielding the C1-cyanated product[2],[3].

Alternatively, the Modified Reissert-Henze protocol utilizes an acylating agent (e.g., benzoyl chloride) to form an N-benzoyloxyisoquinolinium species, which is similarly trapped by cyanide[4].

Fig 1. Mechanistic pathway for the regioselective C1-cyanation of 6-chloroisoquinoline N-oxide.

Quantitative Data: Optimization of Cyanation Conditions

The following table synthesizes quantitative optimization data for the cyanation of isoquinoline N-oxide derivatives, demonstrating the superiority of TMSCN-based methodologies over traditional aqueous biphasic systems[2],[4],[3].

| Entry | Cyanide Source | Activator / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | TMSCN (3.0 equiv) | DIEA (2.0 equiv) | DCM (2.0 M) | 25 | 2 | 86 |

| 2 | TMSCN (3.0 equiv) | DIEA (2.0 equiv) | EtOAc (1.0 M) | 25 | 10 | 88 |

| 3 | TMSCN (3.0 equiv) | TMG (2.0 equiv) | DCE (0.25 M) | 25 | 12 | 75 |

| 4 | KCN (3.0 equiv) | BzCl (1.5 equiv) | DCM / H₂O | 0 to 25 | 16 | 62 |

| 5 | TMSCN (2.0 equiv) | BzCl (1.2 equiv) | DCM (0.2 M) | 0 to 25 | 8 | 91 |

Note: Entries 1, 2, and 5 represent the most efficient, scalable, and safe conditions for laboratory synthesis.

Experimental Protocols

Fig 2. Step-by-step experimental workflow and validation checkpoints for the cyanation protocol.

Protocol A: Metal-Free Cyanation (Mild Conditions)

This protocol is highly recommended for late-stage functionalization due to its benign conditions and high functional group tolerance[2],[3].

-

Substrate Preparation: Charge an oven-dried, argon-purged round-bottom flask with 6-chloroisoquinoline N-oxide (1.0 equiv).

-

Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to achieve a concentration of 1.0 M to 2.0 M.

-

Base Addition: Add N,N-diisopropylethylamine (DIEA, 2.0 equiv) to the stirring solution at room temperature.

-

Cyanation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trimethylsilyl cyanide (TMSCN, 3.0 equiv). Causality: Slow addition mitigates the initial exothermic silylation of the N-oxide.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 10 hours. (See Section 4 for monitoring).

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Causality: A mildly basic quench safely hydrolyzes unreacted TMSCN into hexamethyldisiloxane and non-volatile cyanide salts, preventing the release of toxic HCN gas.

-

Work-up: Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 6-chloro-1-cyanoisoquinoline.

Protocol B: Modified Reissert-Henze Reaction

This protocol utilizes an acylating agent and is highly effective for sterically hindered or electronically deactivated N-oxides[4].

-

Dissolution: Dissolve 6-chloroisoquinoline N-oxide (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

-

Reagent Addition: Add TMSCN (2.0 equiv) at room temperature and stir for 15 minutes to ensure homogenous distribution.

-

Activation: Cool the mixture to 0 °C. Slowly add benzoyl chloride (1.2 equiv) dropwise. Causality: Benzoyl chloride rapidly forms the highly electrophilic N-benzoyloxyisoquinolinium intermediate, which is immediately intercepted by the cyanide source[4].

-

Propagation: Stir the reaction mixture at room temperature for 8 hours.

-

Work-up & Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify by recrystallization or silica gel chromatography.

Self-Validating System & In-Process Controls

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to work-up until the following analytical checkpoints are met:

-

Thin-Layer Chromatography (TLC) Validation:

-

Causality: The starting material (6-chloroisoquinoline N-oxide) possesses a highly polar N–O dipole, causing it to streak or stay near the baseline (R_f ~ 0.1 in 100% EtOAc).

-

Validation: The target product (6-chloro-1-cyanoisoquinoline) loses this dipole and gains lipophilicity. It will migrate rapidly up the plate (R_f ~ 0.6 in 3:1 Hexane:EtOAc). The complete disappearance of the baseline spot and the emergence of the non-polar spot confirms reaction completion.

-

-

LC-MS Validation (Mass Shift):

-

Starting Material: Expected [M+H]⁺ = 180.0 (for the ³⁵Cl isotope).

-

Product: Expected [M+H]⁺ = 189.0 (for the ³⁵Cl isotope).

-

Validation: A net mass shift of +9 Da (Addition of CN [26 Da] minus the loss of O [16 Da] plus the loss of H [1 Da]) is the definitive indicator of successful deoxygenative cyanation.

-

References

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: PMC / NIH URL

- Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde Source: Benchchem URL

- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions Source: ResearchGate URL

- Application Notes and Protocols for the N-Oxide Formation of Isoquinolines Source: Benchchem URL

Sources

Application Notes & Protocols: 6-Chloroisoquinoline-1-carbonitrile as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2] This bicyclic aromatic heterocycle offers a rigid, yet versatile, framework capable of positioning functional groups in precise three-dimensional orientations for optimal interaction with biological targets.[3] Isoquinoline derivatives have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][4][5]

Within this important class of heterocycles, 6-Chloroisoquinoline-1-carbonitrile emerges as a particularly valuable building block for drug discovery. Its structure is strategically pre-functionalized with two distinct and orthogonally reactive handles:

-

The 6-Chloro Substituent: This position is activated for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of diverse chemical moieties.[6] This is a powerful tool for exploring the structure-activity relationship (SAR) of a compound series.

-

The 1-Carbonitrile Group: The nitrile functionality is a versatile precursor that can be transformed into a wide range of other essential groups, such as amines, amides, carboxylic acids, and ketones, enabling fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth exploration of the reactivity of 6-Chloroisoquinoline-1-carbonitrile, complete with detailed experimental protocols and strategic insights for its application in modern drug development programs.

Physicochemical Properties and Safety Guidelines

A thorough understanding of the building block's properties and handling requirements is paramount for its effective and safe use in the laboratory.

Physical and Chemical Data

The key properties of 6-Chloroisoquinoline-1-carbonitrile are summarized below. Data for the exact isomer is limited; therefore, properties are based on closely related analogs and supplier information.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₅ClN₂ | Inferred from structure |

| Molecular Weight | 188.61 g/mol | Calculated |

| Appearance | Likely an off-white to yellow solid | Based on similar compounds[7] |

| CAS Number | Data not readily available | Analogs: 1-Chloro-6-carbonitrile[8] |

| Purity | Typically ≥95% | Commercial supplier standard |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP) and chlorinated solvents (DCM) | General property for this class |

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[11]

-

Hazard Profile: While specific toxicology data for this compound is not available, it should be treated as a hazardous substance. It is classified as a skin and serious eye irritant.[10][12] Compounds containing cyano groups can be toxic if ingested or inhaled.

-

Storage: Store in a cool, dry place away from incompatible materials.[13] Keep the container tightly closed and, for long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[11]

Core Reactivity: Protocols and Mechanistic Rationale

The synthetic utility of 6-Chloroisoquinoline-1-carbonitrile is primarily derived from the selective manipulation of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The displacement of the 6-chloro substituent is a cornerstone reaction for this building block. The reaction proceeds via an addition-elimination mechanism, where the aromatic ring is activated by the electron-withdrawing effects of both the ring nitrogen and the C1-carbonitrile group. This activation facilitates the initial nucleophilic attack and stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex.[6][14]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

This protocol is fundamental for introducing amine functionalities, which are critical pharmacophores in many drug classes, such as kinase inhibitors.

-

Objective: To substitute the 6-chloro group with a primary or secondary amine.

-

Rationale: The reaction typically requires a base to deprotonate the amine nucleophile or to scavenge the HCl generated. A polar aprotic solvent is used to solubilize the reactants and facilitate the formation of the charged intermediate. Microwave heating can significantly accelerate the reaction rate.[6]

-

Step-by-Step Protocol:

-

To a microwave vial, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq.), the desired amine (1.5–2.0 eq.), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1 M.

-

Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 30-90 minutes.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminoisoquinoline-1-carbonitrile derivative.

-

This reaction is used to introduce alkoxy or aryloxy groups, which can modulate lipophilicity and metabolic stability.

-

Objective: To substitute the 6-chloro group with an alcohol or phenol.

-

Rationale: A strong base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The reaction is conducted under anhydrous conditions as NaH reacts violently with water.[15]

-

Step-by-Step Protocol:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.2 eq.) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 6-Chloroisoquinoline-1-carbonitrile (1.0 eq.) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Introducing thioethers provides a handle for further chemistry (e.g., oxidation to sulfoxides/sulfones) or for direct interaction with biological targets.

-

Objective: To substitute the 6-chloro group with a thiol.

-

Rationale: Thiols are generally more nucleophilic than their alcohol counterparts. A milder base, such as potassium carbonate or cesium carbonate, is often sufficient to facilitate the reaction at or slightly above room temperature.[15]

-

Step-by-Step Protocol:

-

To a round-bottom flask, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq.), the thiol (1.1 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

-

Add anhydrous DMF or Tetrahydrofuran (THF).

-

Stir the reaction mixture at room temperature or heat gently to 50 °C.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Transformations of the C1-Carbonitrile Group

The C1-carbonitrile is a versatile functional group that serves as a linchpin for introducing diverse functionalities.

Caption: Key transformations of the C1-carbonitrile group.

-

Objective: To convert the nitrile to a carboxylic acid, a common group for improving solubility or forming salt bridges with protein residues.

-

Step-by-Step Protocol:

-

In a round-bottom flask, suspend the 6-substituted-isoquinoline-1-carbonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (typically >100 °C) for several hours to overnight.

-

Monitoring: Monitor by LC-MS for the disappearance of starting material and the appearance of the product mass.

-

Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization or chromatography.

-

-

Objective: To form a primary aminomethyl group, a key basic center and a versatile handle for subsequent amide or sulfonamide formation.

-

Step-by-Step Protocol:

-

To a flame-dried, three-neck flask under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) and anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of the 6-substituted-isoquinoline-1-carbonitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitoring: Monitor by TLC until the starting material is consumed.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ used in grams).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Dry the combined filtrates over Na₂SO₄ and concentrate to yield the crude amine, which can be purified by chromatography if necessary.

-

Strategic Application in a Drug Discovery Workflow

6-Chloroisoquinoline-1-carbonitrile is an ideal starting point for generating a library of compounds for screening. A typical workflow involves a divergent synthesis strategy where the C6 position is first diversified, followed by modification of the C1 position.

Caption: A drug discovery workflow using the title building block.

This strategy allows for the rapid exploration of two key regions of chemical space. For instance, in kinase inhibitor design, the 6-amino substituent can be tailored to interact with the hinge region of the ATP binding site, while the C1-aminomethyl group can be functionalized to extend into the solvent-exposed region, improving selectivity and physicochemical properties.[16]

Conclusion

6-Chloroisoquinoline-1-carbonitrile is a high-value, versatile building block for medicinal chemistry. Its dual-functional nature—an activatable site for SNAr and a convertible nitrile group—provides researchers with a powerful and efficient platform for the synthesis of diverse and complex molecular architectures. The protocols and strategies outlined in this guide demonstrate its broad applicability and underscore its potential to accelerate the discovery of novel therapeutic agents across multiple disease areas.[7][17]

References

- BenchChem. (2025). The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides.

-

Gao, H. et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Frontiers in Pharmacology. [Link]

-

Antony, S. et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate Publication. [Link]

-

Danao, K. R. et al. (2020). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review. [Link]

- BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. BenchChem Technical Guides.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Guides.

-

Capot Chemical. (2026). Material Safety Data Sheet for 4-Chloro-quinoline-6-carbonitrile. Capot Chemical. [Link]

- BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem Technical Guides.

- BenchChem. (2025). An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. BenchChem Technical Guides.

-

Healy, P. C. et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry and Biophysics Reports. [Link]

-

PubChem. 1-Chloroisoquinoline-6-carbonitrile. National Center for Biotechnology Information. [Link]

-

Chen, J. et al. (2021). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. Chemical Science. [Link]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. BenchChem Technical Guides.

-

Sharma, R. et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

ResearchGate. (2023). Release of isoquinoline facilitated by base, evidence for direct.... ResearchGate Publication. [Link]

-

Hafez, H. N. et al. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. [Link]

-

Zarganes-Tzitzikas, T. et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. BenchChem Technical Guides.

-

Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. PharmaGuideline. [Link]

-

El-Sayed, M. et al. (2023). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. ACS Omega. [Link]

-

ChemEurope. Nucleophilic aromatic substitution. ChemEurope.com. [Link]

-

Kalgutkar, A. S. et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug. Chemical Research in Toxicology. [Link]

-

Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

-

Isley, N. A. et al. (2015). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcrr.com [ijcrr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.com [capotchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. asset.conrad.com [asset.conrad.com]

- 14. Nucleophilic_aromatic_substitution [chemeurope.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Strategic C1-Cyanation of 6-Chloroisoquinoline: A Comparative Protocol Guide

Executive Summary

The conversion of 6-chloroisoquinoline to 1-cyano-6-chloroisoquinoline is a pivotal transformation in medicinal chemistry. The C1-nitrile group serves as a versatile linchpin, easily hydrolyzed to amides or acids, or reduced to amines, while the C6-chlorine atom provides a distinct handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Direct C-H cyanation of electron-deficient heterocycles is thermodynamically challenging. While transition-metal-catalyzed methods (Rh, Pd, Cu) exist, they often require high temperatures or expensive ligands that may not be viable for early-phase scale-up. This guide details the Modified Reissert-Henze Reaction via the N-oxide intermediate. This pathway is selected for its operational robustness, high regioselectivity for the C1 position, and compatibility with the C6-halogen substituent.

Mechanistic Insight & Pathway

The transformation relies on activating the isoquinoline nitrogen to increase the electrophilicity of the adjacent C1 carbon. The standard isoquinoline ring is insufficiently electrophilic at C1 to react directly with cyanide. Oxidation to the N-oxide, followed by acylation (using benzoyl chloride or tosyl chloride), creates a highly reactive N-acyloxyisoquinolinium species. Nucleophilic attack by cyanide occurs exclusively at C1, followed by elimination of the activating group to restore aromaticity.

Reaction Pathway Diagram

Figure 1: Stepwise mechanistic flow of the Reissert-Henze cyanation pathway.

Experimental Protocols

Method A: The Modern Anhydrous Route (Recommended)

Best for: Milligram to Gram-scale synthesis, high purity requirements, avoiding aqueous waste streams.

Key Reagents:

Step 1: N-Oxidation[1]

-

Dissolution: Dissolve 6-chloroisoquinoline (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration].

-

Oxidation: Cool to 0°C. Add

-CPBA (1.2–1.5 equiv) portion-wise over 15 minutes. -

Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (DCM:MeOH 95:5); product is significantly more polar.

-

Workup: Wash with saturated NaHCO₃ (x3) to remove

-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.[2][3][4]-

Note: The N-oxide is stable and can be used directly or purified via short silica plug if high purity is needed.

-

Step 2: Reissert-Henze Cyanation[5]

-

Setup: Dissolve the 6-chloroisoquinoline N-oxide (1.0 equiv) in anhydrous DCM or Acetonitrile (MeCN) under Nitrogen atmosphere.

-

Activation: Add Trimethylsilyl cyanide (TMSCN) (1.5–2.0 equiv) via syringe. Stir for 10 minutes.

-

Acylation: Add Benzoyl Chloride (PhCOCl) (1.2 equiv) dropwise at 0°C.

-

Mechanistic Note: The TMSCN activates the N-oxide oxygen, and PhCOCl provides the leaving group. The "silylation-first" approach often suppresses side reactions.

-

-

Completion: Stir at RT for 2–12 hours.

-

Quench: Slowly add saturated NaHCO₃ solution (Caution: Gas evolution).

-

Purification: Extract with DCM. Purify residue via column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: The Classical Biphasic Route

Best for: Large scale (>10g), cost-sensitive projects where TMSCN is unavailable. Key Reagents: KCN, Benzoyl Chloride, Water/DCM.[1][6]

-

Setup: Create a biphasic mixture of 6-chloroisoquinoline N-oxide (1.0 equiv) in DCM and Potassium Cyanide (KCN) (3.0 equiv) in Water (

). -

Addition: Vigorously stir the biphasic mixture. Add Benzoyl Chloride (1.5 equiv) dropwise over 30 minutes.

-

Critical: Vigorous stirring is essential for phase transfer.

-

-

Reaction: Stir for 12–24 hours at RT.

-

Workup: Separate layers. The organic layer contains the Reissert intermediate or the aromatic nitrile (depending on spontaneous elimination).

-

Elimination (if necessary): If the dihydro-intermediate (Reissert compound) is isolated, treat with a base (e.g., KOH/MeOH or DBU) to force elimination and aromatization to the final 1-cyano product.

Critical Parameters & Comparison

| Parameter | Method A (TMSCN) | Method B (KCN/Biphasic) | Impact on 6-Chloro Substrate |

| Solvent System | Anhydrous DCM or MeCN | DCM / Water (Biphasic) | Both are compatible; Cl is stable. |

| Cyanide Source | TMSCN (Liquid, lipophilic) | KCN (Solid, water-soluble) | TMSCN offers homogeneous kinetics. |

| Atom Economy | Moderate (Silyl waste) | High (Salt waste) | Method B is greener for mass. |

| Safety Profile | High Risk: Volatile HCN precursor | High Risk: Solid toxic salt | TMSCN requires strict moisture control. |

| Yield (Typical) | 75–90% | 60–80% | Method A typically cleaner. |

| Reaction Time | 2–6 Hours | 12–24 Hours | Method A is faster due to solubility. |

Troubleshooting & Optimization

Issue: Incomplete Conversion of N-Oxide

-

Cause: Steric hindrance or insufficient activator.

-

Solution: Switch activator from Benzoyl Chloride to p-Toluenesulfonyl Chloride (TsCl) . The sulfonyl group is a better leaving group, often accelerating the elimination step.

Issue: Hydrolysis to Amide

-

Cause: Presence of excess water during workup or acidic conditions.

-

Solution: Ensure the quench is performed with basic buffer (NaHCO₃). Avoid strong acids during purification.

Issue: Dechlorination at C6

-

Observation: Loss of the chlorine atom is rare under these conditions but can occur if using transition metal catalysis (e.g., Pd or Ni).

-

Validation: The Reissert-Henze conditions (nucleophilic attack) do not typically affect aryl chlorides.

Safety Protocols: Cyanide Handling

WARNING: Both TMSCN and KCN are fatal if swallowed, inhaled, or absorbed through skin.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

TMSCN Specifics: TMSCN hydrolyzes rapidly in moist air to release Hydrogen Cyanide (HCN) gas. Keep bottles tightly sealed and stored in a desiccator.

-

Quenching Waste:

-

Treat all aqueous waste streams with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide at pH > 10 for 24 hours before disposal to oxidize cyanide to cyanate.

-

Validation: Test for residual cyanide using Prussian Blue test strips before disposal.

-

-

First Aid: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available in the lab.

References

-

Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(9), 1375–1377. Link

-

Villo, P., et al. (2019). Practical Synthesis of 1-Cyanoisoquinolines via N-Oxide Activation. Organic Syntheses, 96, 308-326. Link

-

BenchChem Technical Support. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Link

-

National Institutes of Health (NIH). (2025). Trimethylsilyl cyanide Safety Data Sheet (PubChem). Link

Sources

Application Notes & Protocols: Strategic Functionalization of the C1-Nitrile Group in 6-Chloroisoquinoline-1-carbonitrile

Foreword: The Strategic Importance of the C1 Position

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1] The specific derivative, 6-Chloroisoquinoline-1-carbonitrile, serves as a highly versatile and strategic starting material for drug discovery programs. The electron-withdrawing nature of the isoquinoline nitrogen atom, coupled with the potent inductive and mesomeric effects of the C1-carbonitrile group, renders the C1 position exceptionally reactive and amenable to a variety of chemical transformations.[2][3]

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of key synthetic strategies to functionalize the C1-nitrile group. The protocols described herein are designed to transform the nitrile into other valuable functional groups—namely carboxylic acids, primary amines, aldehydes, and tetrazoles—thereby enabling the rapid generation of diverse molecular libraries for biological screening. Each protocol is presented with an emphasis on the underlying chemical principles, providing the causal logic behind experimental choices to ensure reproducibility and facilitate troubleshooting.

Core Reactivity and Strategic Overview

The functionalization of 6-Chloroisoquinoline-1-carbonitrile at the C1 position hinges on the chemical reactivity of the nitrile moiety. This group can be considered a masked carbonyl or amine, offering multiple avenues for synthetic elaboration. Our strategic approach is to leverage the nitrile as a versatile handle to introduce key pharmacophoric features.

The overall workflow for the diversification of the C1 position is illustrated below.

Figure 1: Synthetic pathways for C1-functionalization.

Protocol 1: Hydrolysis of the C1-Nitrile to a Carboxylic Acid

Scientific Principle: The conversion of a nitrile to a carboxylic acid is a fundamental transformation achievable under either acidic or basic conditions. The reaction proceeds via an initial hydration to a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The choice between acid or base catalysis depends on the overall stability of the substrate and the presence of other sensitive functional groups.

Protocol 1.1: Acid-Catalyzed Hydrolysis

Rationale: Acid catalysis is effective but requires harsh conditions (high temperature and strong acid concentration) which can potentially lead to degradation. This method is often preferred when the molecule is stable to strong acid and when base-sensitive groups are present.

Materials:

-

6-Chloroisoquinoline-1-carbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

Step-by-Step Methodology:

-

To a round-bottom flask, add 6-Chloroisoquinoline-1-carbonitrile (1.0 eq).

-

Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This addition is highly exothermic and should be performed slowly in an ice bath.

-

Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully neutralize the mixture by adding 2M NaOH solution until the pH is approximately 3-4. The carboxylic acid product will precipitate.

-

Filter the precipitate and wash thoroughly with cold water.

-

For any product remaining in the filtrate, extract with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Combine all product fractions and purify further by recrystallization if necessary.

Self-Validation:

-

IR Spectroscopy: Disappearance of the sharp nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹) and appearance of a broad hydroxyl (O-H) stretch (approx. 2500-3300 cm⁻¹) and a carbonyl (C=O) stretch (approx. 1700-1725 cm⁻¹).

-

¹H NMR: Expect shifts in the aromatic protons adjacent to the new carboxylic acid group.

Protocol 2: Reduction of the C1-Nitrile to a Primary Amine

Scientific Principle: The nitrile group can be fully reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for introducing a basic nitrogen center, a common feature in many bioactive molecules.

Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)